Proteolytic Stability Advantage: 12-Fold Increase Over Alanine-Containing Macrocyclic Peptide Inhibitor
In the macrocyclic peptide GM4 targeting SARS-CoV-2 main protease (Mᵖʳᵒ), incorporation of cis-3-aminocyclobutane carboxylic acid (γ1, the deprotected form of the target compound) at position 4 produced a 12-fold enhancement in proteolytic stability relative to an otherwise identical variant containing L-alanine at the same position, as measured by in vitro proteolytic half-life assays [1]. This comparison isolates the contribution of the cyclobutane constraint from all other sequence variables. The γ1-bearing GM4 also exhibited IC₅₀ = 50 nM against Mᵖʳᵒ and a dissociation constant Kd = 5.2 nM, while the alanine-substituted control showed proportional losses in both affinity and stability [1].
| Evidence Dimension | Proteolytic stability (fold change in half-life) of macrocyclic peptide inhibitor |
|---|---|
| Target Compound Data | 12-fold increase in proteolytic stability (GM4 peptide containing cis-3-aminocyclobutane carboxylic acid at position 4) |
| Comparator Or Baseline | Alanine-substituted variant of GM4 (otherwise identical sequence); baseline ~1-fold stability |
| Quantified Difference | 12-fold higher proteolytic stability for the γ1-containing peptide |
| Conditions | In vitro proteolytic stability assay; macrocyclic peptide GM4; SARS-CoV-2 Mᵖʳᵒ inhibitor context; Miura et al., 2023 |
Why This Matters
A 12-fold stability gain is a decisive factor for peptide therapeutic development—reducing dosing frequency and improving in vivo half-life—and cannot be achieved by substituting flexible canonical amino acids.
- [1] Miura, T.; Malla, T. R.; Owen, C. D.; Tumber, A.; Brewitz, L.; McDonough, M. A.; Salah, E.; Terasaka, N.; Katoh, T.; Lukacik, P.; Strain-Damerell, C.; Mikolajek, H.; Walsh, M. A.; Kawamura, A.; Schofield, C. J.; Suga, H. In vitro selection of macrocyclic peptide inhibitors containing cyclic γ²,⁴-amino acids targeting the SARS-CoV-2 main protease. Nat. Chem. 2023, 15 (7), 998–1005. DOI: 10.1038/s41557-023-01205-1. View Source
